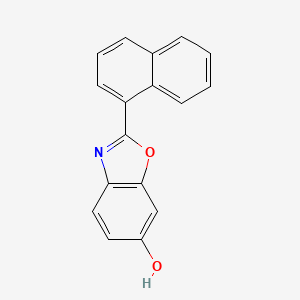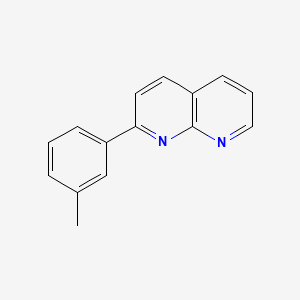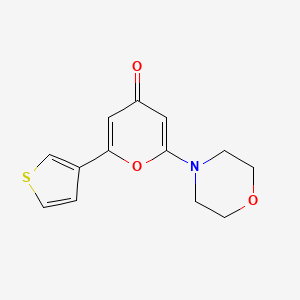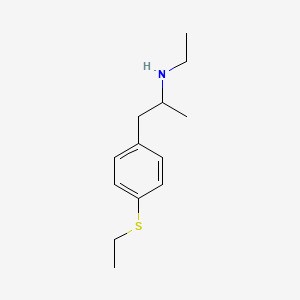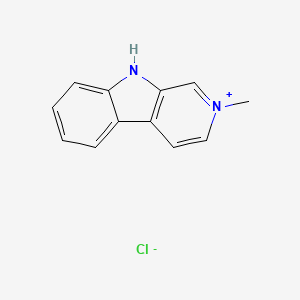
2-N-Ethylamino-1-(4-methylthiophenyl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-Ethylamino-1-(4-methylthiophenyl)propane is a chemical compound that belongs to the class of phenethylamines This compound is characterized by the presence of an ethylamino group attached to a propane chain, which is further connected to a 4-methylthiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-Ethylamino-1-(4-methylthiophenyl)propane typically involves the reaction of 4-methylthiophenylacetone with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are carefully monitored and controlled to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-N-Ethylamino-1-(4-methylthiophenyl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-N-Ethylamino-1-(4-methylthiophenyl)propane involves its interaction with specific molecular targets, such as the serotonin transporter (SERT). The compound inhibits the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. This action is mediated through the binding of the compound to the transporter, which prevents the reabsorption of serotonin into the presynaptic neuron .
Comparison with Similar Compounds
2-N-Ethylamino-1-(4-methylthiophenyl)propane can be compared with other similar compounds, such as:
2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: This compound shares a similar structural framework but differs in the presence of a morpholine ring instead of an ethylamino group.
Sulfur-substituted alpha-alkyl phenethylamines: These compounds have similar sulfur-containing groups and exhibit comparable biological activities.
Properties
Molecular Formula |
C12H19NS |
|---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
N-ethyl-1-(4-methylsulfanylphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NS/c1-4-13-10(2)9-11-5-7-12(14-3)8-6-11/h5-8,10,13H,4,9H2,1-3H3 |
InChI Key |
LAWDOCPCCFOXQO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)CC1=CC=C(C=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-m-Tolyl-1H-[1,8]naphthyridin-4-one](/img/structure/B10841960.png)
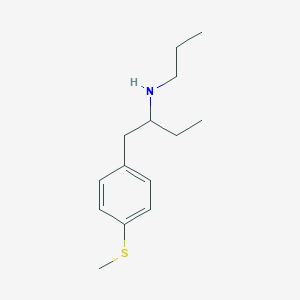
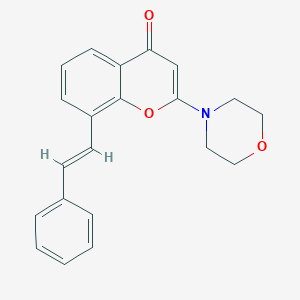

![2-morpholinobenzo[h]quinolin-4(1H)-one](/img/structure/B10841985.png)
